molecular formula C5H10HgO3 B085845 Methoxyethylmercuric acetate CAS No. 151-38-2

Methoxyethylmercuric acetate

Cat. No. B085845
CAS RN: 151-38-2
M. Wt: 318.72 g/mol
InChI Key: AGJBKFAPBKOEGA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxyethylmercuric acetate is a chemical compound that was formerly used as a pesticide for seeds of cotton and small grains . It exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye, seedling diseases in beets and legumes, and for dressing “seed” potatoes, bulbs, and tubers .


Molecular Structure Analysis

The molecular structure of Methoxyethylmercuric acetate is represented by the formula C5H10HgO3 . The exact mass is 320.033626 g/mol .


Chemical Reactions Analysis

Methoxyethylmercuric acetate, being an organometallic compound, is reactive with many other groups. It is incompatible with acids and bases. Organometallics are good reducing agents and therefore incompatible with oxidizing agents. They are often reactive with water to generate toxic or flammable gases .


Physical And Chemical Properties Analysis

Methoxyethylmercuric acetate is described as crystals . It does not react rapidly with air or water . When heated to decomposition, it emits toxic fumes of mercury .

Scientific Research Applications

  • Toxicity and Genetic Effects in Drosophila melanogaster

    Sorsa and Pfeifer (2009) investigated the toxicity of methoxyethylmercuric acetate in Drosophila melanogaster, using survival rate and length of development time as indicators. They observed toxic effects, such as prolongation of development time, at high concentrations. Additionally, they examined the impact of this compound on genetic balance, as indicated by changes in the puffing patterns of polytene salivary chromosomes in the larvae. Variability in puff response between individuals suggested interindividual variations in sensitivity to mercuric compounds (Sorsa & Pfeifer, 2009).

  • Combustion and Emission in Diesel Engines

    In another context, Yanfeng et al. (2007) explored the use of 2-methoxyethyl acetate as a diesel oxygenate additive. Their study examined its effects on engine power, fuel economy, emissions, and combustion characteristics. They found that the addition of this compound to diesel can reduce engine emissions of smoke, HC, and CO, although its impact on NOx emissions was minimal (Yanfeng et al., 2007).

  • Chemical Reactions and Mechanisms

    Chaudhuri, Mallik, and Das (1963) investigated the kinetics of methoxymercuration in various compounds. They observed second-order kinetics and an ionic mechanism involving a reactive carbonium ion as an intermediate. The study provides insights into the chemical behavior and reactivity of methoxyethylmercuric acetate (Chaudhuri et al., 1963).

  • Stereoselective Chemistry

    Takiura and Honda (1972) explored the stereochemistry of methoxymercuration in certain glycal acetates. They focused on the trans-addition to the double bond to yield methyl glycosides with mercury attached to C-2, and how protecting groups affect the proportion of diaxial to diequatorial addition (Takiura & Honda, 1972).

Safety And Hazards

Methoxyethylmercuric acetate is highly toxic. Its target organs are the brain and central nervous system. Inhalation can cause lung damage; ingestion can cause kidney damage. Women of childbearing age and persons with eczema, renal or neurological disorders should not be exposed to mercurials . It is also corrosive to skin and mucous membranes and nephrotoxic (toxic to kidney cells) .

properties

IUPAC Name

acetyloxy(2-methoxyethyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3H2,2H3;1H3,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJBKFAPBKOEGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10HgO3
Record name METHOXYETHYLMERCURIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5062
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058314
Record name Methoxyethylmercury acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. Formerly used as a pesticide in seed treatment for cotton and small grains. Exhibits high fungicidal activity against leaf stripe of barley, stinking smut of wheat, snow mold of rye; against seedling diseases in beets and legumes, and for dressing "seed" potatoes, bulbs, and tubers. Not registered as a pesticide in the U.S. (EPA, 1998), White solid; [HSDB]
Record name METHOXYETHYLMERCURIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5062
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methoxyethylmercuric acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water; readily soluble in polar solvents, including methanol and ethylene glycol
Record name METHOXYETHYLMERCURIC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.04 [mmHg]
Record name Methoxyethylmercuric acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6040
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Methoxyethylmercuric acetate

Color/Form

White crystals

CAS RN

151-38-2
Record name METHOXYETHYLMERCURIC ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5062
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (Acetato-κO)(2-methoxyethyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyethylmercuric acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Landisan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202875
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methoxyethyl mercuric acetate
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Methoxyethylmercury acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethylmercury acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYETHYLMERCURIC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

40-42 °C
Record name METHOXYETHYLMERCURIC ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6387
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxyethylmercuric acetate
Reactant of Route 2
Methoxyethylmercuric acetate
Reactant of Route 3
Methoxyethylmercuric acetate
Reactant of Route 4
Reactant of Route 4
Methoxyethylmercuric acetate
Reactant of Route 5
Reactant of Route 5
Methoxyethylmercuric acetate
Reactant of Route 6
Reactant of Route 6
Methoxyethylmercuric acetate

Citations

For This Compound
37
Citations
GF Fanta - The Journal of Organic Chemistry, 1964 - ACS Publications
… of I with ethylene yielded 3-methoxyethylmercuric acetate. … (3-Methoxyethylmercuric acetate (V) was prepared by passing … (72%) of crystalline fl-methoxyethylmercuric acetate. A …
Number of citations: 5 pubs.acs.org
M Sorsa, S Pfeifer - Hereditas, 1973 - Wiley Online Library
… Toxicity of methoxyethylmercuric acetate as indicated by lethality and development time. The … lines (1-8) concentrations of methoxyethylmercuric acetate (see Fig. 1 for concentrations). …
Number of citations: 13 onlinelibrary.wiley.com
KF Sporek - Analyst, 1956 - pubs.rsc.org
… The reaction product for ethylene was methoxyethylmercuric acetate. The titration, which … occupied by the acetate radical in methoxyethylmercuric acetate. The acetate radical was …
Number of citations: 10 pubs.rsc.org
DB Murphy - The Journal of Organic Chemistry, 1964 - ACS Publications
… The yield of partially purifiedß-methoxyethylmercuric acetate was … was identical with that of the ß-methoxyethylmercuric acetate prepared from ethylene and methanolic mercuric acetate. …
Number of citations: 36 pubs.acs.org
NN Melnikov, NN Melnikov - Chemistry of Pesticides, 1971 - Springer
… by precipitation with chloride salts from solutions of methoxyethylmercuric acetate: … quantitative yield by precipitation from a solution of methoxyethylmercuric acetate with sodium silicate: …
Number of citations: 0 link.springer.com
AM Williamson, RKC Teo, J Sanderson - International Archives of …, 1982 - Springer
… factory manufacturing a mercury-based fungicide Mercury exposure in this group was in the form of mercuric chloride, methoxyethylmercuric chloride and methoxyethylmercuric acetate …
Number of citations: 88 link.springer.com
KF Sporek - Analyst, 1956 - pubs.rsc.org
A new technique based on the formation of water-soluble complexes of certain organo-mercury compounds with sodium sulphide is described. This technique was found suitable for the …
Number of citations: 5 pubs.rsc.org
S Brownstein - Discussions of the Faraday Society, 1962 - pubs.rsc.org
… The proton resonance spectra of methoxyethylmercuric acetate and hydroxide have been reported.7 Although the authors report many extra lines, this may be attributed to the weaker …
Number of citations: 24 pubs.rsc.org
BG Oliver - Environmental Science & Technology, 1973 - ACS Publications
Sediment samples were collected at two-mile intervals along theOttawa and Rideau Rivers near Ottawa, Canada, in July, 1971. The sediments were analyzed for lead, mercury, zinc, …
Number of citations: 188 pubs.acs.org
M Xin - 2007 - search.proquest.com
… Phenylmercuric acetate, prepared by heating mercuric acetate with benzene, was once used extensively as an agricultural fungicide, and methoxyethylmercuric acetate and chloride (…
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.